4-Hydroxyfuran-3-carboxylicacid
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Overview
Description
4-Hydroxyfuran-3-carboxylic acid is a heterocyclic organic compound characterized by a furan ring substituted with a hydroxyl group at the 4-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxyfuran-3-carboxylic acid typically involves the use of acetylene derivatives and the Paal-Knorr reaction . One common method includes the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to yield the desired furan derivative . Another approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide .
Industrial Production Methods: Industrial production of 4-hydroxyfuran-3-carboxylic acid often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyfuran-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, where reagents like alkyl halides or acyl chlorides are used.
Major Products: The major products formed from these reactions include furan derivatives with modified functional groups, such as aldehydes, alcohols, and esters .
Scientific Research Applications
4-Hydroxyfuran-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-hydroxyfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound may induce apoptosis in cancer cells by modulating signaling pathways and gene expression .
Comparison with Similar Compounds
- Furan-2-carboxylic acid
- Furan-3-carboxylic acid
- 4-Methylfuran-3-carboxylic acid
Comparison: 4-Hydroxyfuran-3-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the furan ring, which imparts distinct chemical reactivity and biological activity compared to its analogs . For example, furan-2-carboxylic acid lacks the hydroxyl group, resulting in different reactivity and applications .
Properties
Molecular Formula |
C5H4O4 |
---|---|
Molecular Weight |
128.08 g/mol |
IUPAC Name |
4-hydroxyfuran-3-carboxylic acid |
InChI |
InChI=1S/C5H4O4/c6-4-2-9-1-3(4)5(7)8/h1-2,6H,(H,7,8) |
InChI Key |
FQXKTXQHUIQVNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CO1)O)C(=O)O |
Origin of Product |
United States |
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